Methyl 3-bromo-6-chloropicolinate
CAS No.: 1214328-96-7
Cat. No.: VC0088608
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.476
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214328-96-7 |
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Molecular Formula | C7H5BrClNO2 |
Molecular Weight | 250.476 |
IUPAC Name | methyl 3-bromo-6-chloropyridine-2-carboxylate |
Standard InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Standard InChI Key | APCPBNNLVCVDPL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=N1)Cl)Br |
Introduction
Chemical Identity and Structure
Molecular Composition
Methyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO₂. The compound has a molecular weight of 250.48 g/mol and contains 12 heavy atoms in its structure . Its structure features a pyridine ring with bromine at position 3, chlorine at position 6, and a methyl carboxylate group at position 2.
Structural Representation
The compound's structure can be represented using various chemical notations:
The compound's structural arrangement includes an ester group (methyl carboxylate) attached to a pyridine ring with two halogen substituents in a specific orientation, creating a distinctly substituted picolinic acid derivative.
Structural Features
The molecule contains several key structural features:
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A pyridine heterocyclic core
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A methyl carboxylate (ester) group at position 2
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A bromine atom at position 3
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A chlorine atom at position 6
This specific arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential applications in organic synthesis.
Physical and Chemical Properties
Physical Properties
Methyl 3-bromo-6-chloropicolinate exists as a solid at standard temperature and pressure. The compound possesses several physical characteristics that define its behavior in various environments. Based on computed properties, it exhibits moderate lipophilicity with an XLogP3-AA value of 2.7, indicating potential for membrane permeability .
Chemical Properties
The chemical behavior of methyl 3-bromo-6-chloropicolinate is influenced by its functional groups:
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The pyridine nitrogen contributes to mild basicity
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The ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The halogen substituents (bromine and chlorine) may participate in nucleophilic substitution reactions
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The compound contains 0 hydrogen bond donors and 3 hydrogen bond acceptors
Computed Properties
The following table summarizes the key computed properties of methyl 3-bromo-6-chloropicolinate:
Property | Value | Method |
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Molecular Weight | 250.48 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | 2.7 | Computed by XLogP3 3.0 |
H-Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
H-Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 248.91922 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 39.2 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 12 | Computed by PubChem |
Complexity | 179 | Computed by Cactvs 3.4.8.18 |
Formal Charge | 0 | Computed by PubChem |
This compound has moderate complexity (179), limited flexibility (2 rotatable bonds), and a relatively small polar surface area (39.2 Ų), influencing its potential interactions with biological systems and chemical reactivity .
Nomenclature and Identification
Naming Conventions
The primary IUPAC name for this compound is methyl 3-bromo-6-chloropyridine-2-carboxylate, which systematically describes the substitution pattern and functional groups . The term "picolinate" in the common name refers to derivatives of picolinic acid (pyridine-2-carboxylic acid), with this specific compound being a 3-bromo-6-chloro-substituted methyl picolinate.
Identifiers and Registry Numbers
Several identifiers aid in the precise identification and classification of this compound:
These unique identifiers facilitate accurate searching and referencing of this compound across various chemical databases and literature sources.
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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Methyl 3-bromo-6-chloropicolinate
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2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester
These alternative names are used interchangeably in chemical catalogs, research publications, and regulatory documents.
Synthesis and Preparation
Industrial Production
The compound is commercially available from multiple chemical suppliers as indicated in the search results . The production scale appears to be limited to research and specialty chemical applications, rather than bulk industrial production, based on the types of vendors identified.
Applications and Uses
Research Applications
As a halogenated heterocyclic compound, methyl 3-bromo-6-chloropicolinate likely serves as:
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An intermediate in organic synthesis
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A building block for pharmaceutical compound libraries
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A precursor for agrochemical development
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A model compound for studying halogenated heterocycles
The presence of reactive halogen substituents makes it particularly valuable for further functionalization through cross-coupling reactions.
Patent Information
The compound appears in patent literature, as indicated by its inclusion in the WIPO PATENTSCOPE database . Patents related to this structure may involve applications in:
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Pharmaceutical development
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Agrochemical formulations
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Specialty chemical applications
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Novel synthetic methodologies
Related Compounds
Structural Analogs
The compound belongs to a family of halogenated pyridine derivatives. Notable related compounds include:
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Positional isomers with different arrangements of the halogen substituents
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Methyl 6-bromo-3-chloropicolinate - A positional isomer with bromine and chlorine positions reversed
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Derivatives with different ester groups (ethyl, propyl, etc.)
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The corresponding free carboxylic acid (3-bromo-6-chloropicolinic acid)
Structural Modifications
Structural modifications of methyl 3-bromo-6-chloropicolinate might include:
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Variation of halogen substituents (fluorine, iodine)
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Introduction of additional functional groups
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Modification of the ester moiety
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Reduction of the ester to an alcohol or aldehyde
These modifications would alter the compound's physicochemical properties and potential applications.
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